

Mitapivat Sulfate: A Deep Dive into Glycolytic Activation and ATP Restoration

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Compound of Interest

Compound Name: Mitapivat Sulfate

Cat. No.: B609057

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitapivat sulfate, the active moiety of the first-in-class oral pyruvate kinase (PK) activator PYRUKYND®, represents a significant advancement in the treatment of hemolytic anemias, particularly Pyruvate Kinase Deficiency (PKD). By allosterically activating the red blood cell-specific isoform of pyruvate kinase (PKR), Mitapivat directly targets the final, rate-limiting step of glycolysis. This activation enhances the enzymatic conversion of phosphoenolpyruvate (PEP) to pyruvate, leading to a crucial increase in adenosine triphosphate (ATP) production and a concurrent decrease in the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG). This guide provides a comprehensive technical overview of Mitapivat's mechanism of action, its profound effects on glycolysis and ATP synthesis, and detailed experimental protocols for its evaluation.

Introduction: The Crucial Role of Pyruvate Kinase in Erythrocyte Metabolism

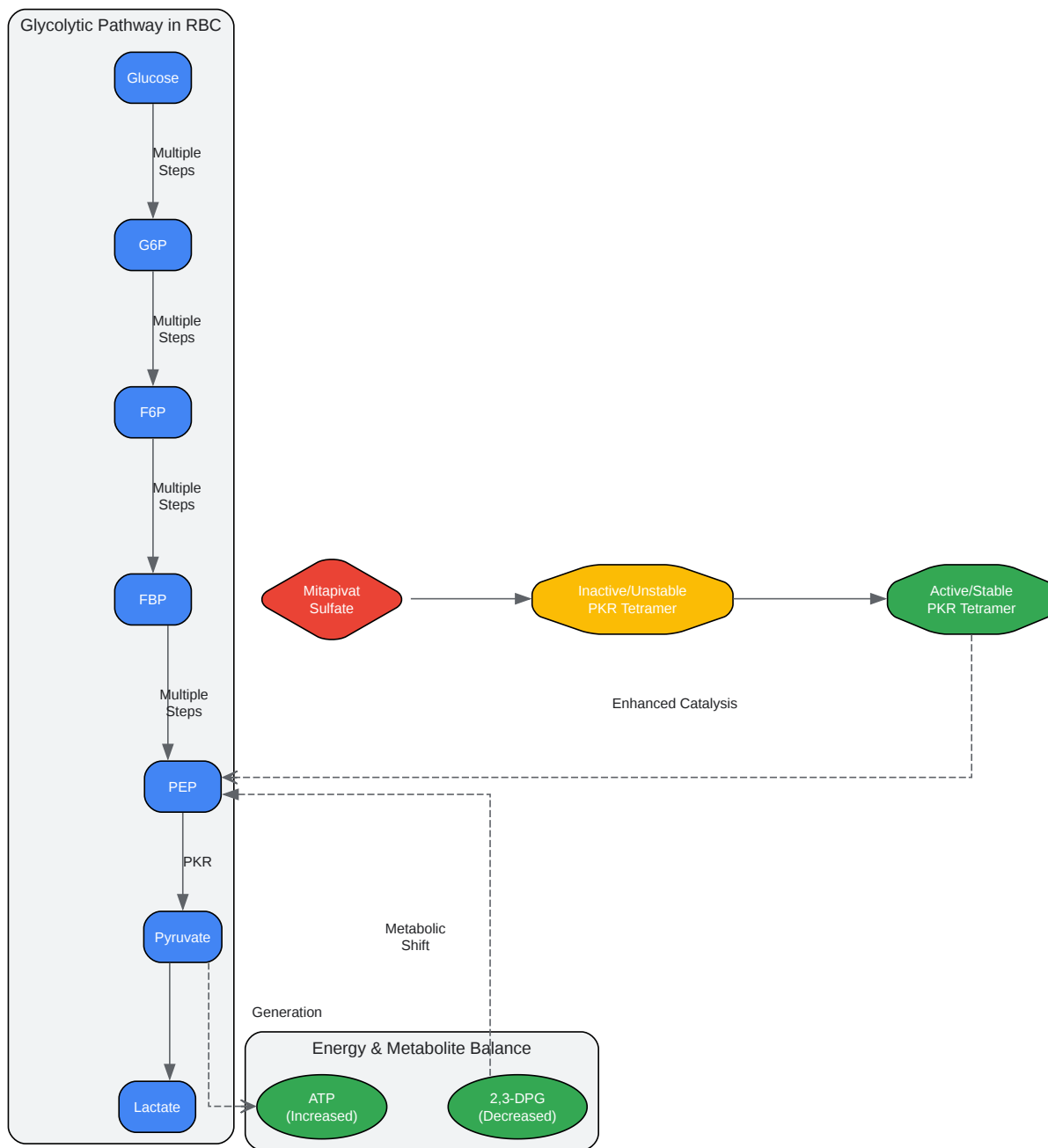
Red blood cells (RBCs) are unique in their absolute reliance on anaerobic glycolysis for the production of ATP, which is essential for maintaining cellular integrity, ion gradients, and deformability. Pyruvate kinase is a pivotal enzyme in this pathway, catalyzing the conversion of PEP to pyruvate with the simultaneous generation of ATP.^[1] Genetic mutations in the PKLR gene can lead to deficient or dysfunctional PKR, resulting in impaired glycolysis, decreased

ATP production, and a subsequent cascade of events culminating in chronic hemolytic anemia, as seen in PKD.[2][3] Mitapivat addresses this underlying metabolic defect by directly enhancing the activity of both wild-type and a range of mutant PKR enzymes.[4]

Mechanism of Action: Allosteric Activation of Pyruvate Kinase R

Mitapivat is a small molecule that acts as an allosteric activator of the PKR tetramer. It binds to a site distinct from that of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP). [1] This binding induces a conformational change in the enzyme, stabilizing its active R-state. [2] This stabilization enhances the enzyme's catalytic efficiency and increases its affinity for its substrate, PEP.[5] The result is a more efficient glycolytic flux, leading to increased ATP production and a reduction in the accumulation of upstream metabolites like 2,3-DPG.[1]

Mitapivat's Mechanism of Action

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Mitapivat's allosteric activation of PKR.

Quantitative Impact on Glycolysis and ATP Production

The administration of Mitapivat leads to measurable and clinically significant improvements in biomarkers of glycolysis and hemolysis.

Table 1: Efficacy of Mitapivat in the Phase 3 ACTIVATE Trial (Adults with PKD Not Regularly Transfused)

Parameter	Mitapivat (n=40)	Placebo (n=40)	p-value
Hemoglobin Response	40%	0%	<0.0001
(≥1.5 g/dL increase from baseline)			
Mean Change in Hemoglobin (g/dL)	+1.7	-0.1	<0.001[6]
Mean Change in Indirect Bilirubin (mg/dL)	-1.3	+0.2	<0.001[6]
Mean Change in Haptoglobin (g/L)	+0.26	-0.01	<0.001[1]

Table 2: Efficacy of Mitapivat in the Phase 3 ACTIVATE-T Trial (Adults with PKD Receiving Regular Transfusions)

Parameter	Mitapivat (n=27)	p-value
Reduction in Transfusion Burden by ≥33%	37%	0.0002[7]
Mean Change in Hemoglobin (g/dL)	+0.9	N/A
Mean Change in Reticulocyte Count (%)	-10.9	N/A

Table 3: In Vitro Effects of Mitapivat on PKR Activity and ATP Levels

Parameter	Effect of Mitapivat	Fold Change	Reference
PKR Activity (PKD patient RBCs)	Increased	Up to 3.4-fold	[8]
ATP Levels (PKD patient RBCs)	Increased	Up to 2.4-fold	[8]
PKR Activity (Wild-type PKR)	Increased	~2- to 6-fold	[8]

Experimental Protocols

Protocol for Measuring Pyruvate Kinase Activity (LDH-Coupled Assay)

This protocol is adapted from established methods for measuring PK activity.[9][10]

Principle: The activity of pyruvate kinase is determined by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the PK activity.

Materials:

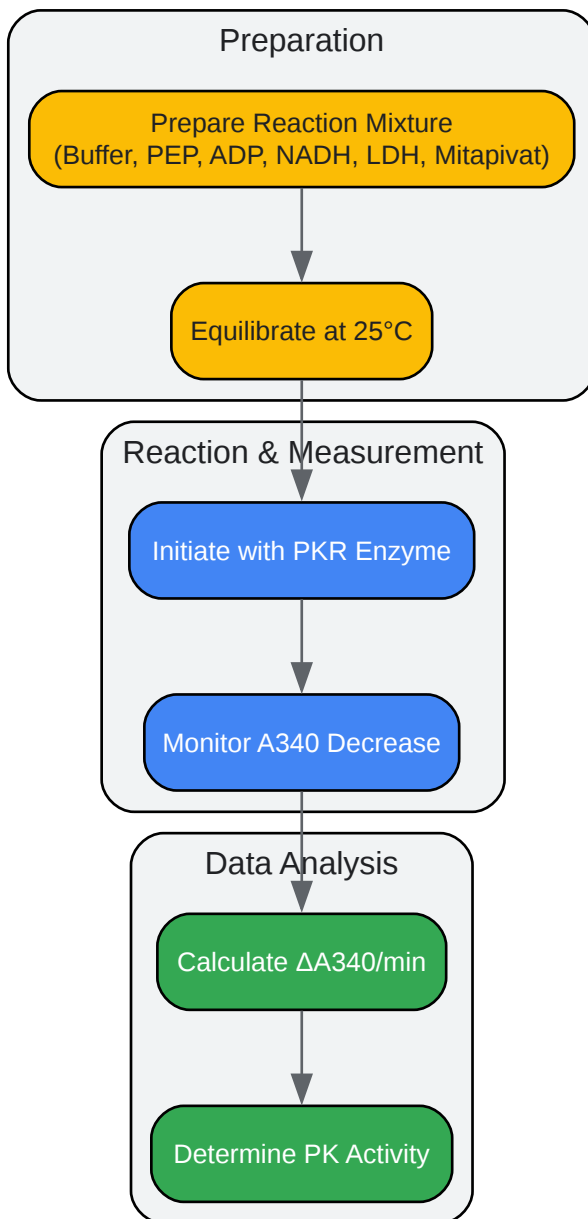
- Spectrophotometer capable of reading at 340 nm
- Temperature-controlled cuvette holder (25°C or 37°C)
- Quartz cuvettes
- Recombinant or purified PKR, or red blood cell lysate
- Mitapivat stock solution (in DMSO)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

- Phosphoenolpyruvate (PEP) stock solution (e.g., 50 mM)
- Adenosine diphosphate (ADP) stock solution (e.g., 30 mM)
- NADH stock solution (e.g., 10 mM)
- Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)

Procedure:

- Prepare the Reaction Mixture: In a cuvette, combine the following reagents to the desired final concentrations:
 - Assay Buffer
 - PEP (e.g., 1 mM)
 - ADP (e.g., 1 mM)
 - NADH (e.g., 0.2 mM)
 - LDH (e.g., 10 units/mL)
 - Mitapivat or vehicle (DMSO) at various concentrations
- Equilibration: Incubate the reaction mixture in the spectrophotometer at the desired temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration and to establish a baseline reading.
- Initiate the Reaction: Add the PKR enzyme source (e.g., purified enzyme or cell lysate) to the cuvette and mix gently.
- Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
- Calculate Activity: Determine the rate of NADH oxidation ($\Delta A_{340}/\text{min}$) from the linear portion of the curve. Convert this rate to PK activity (e.g., in $\mu\text{mol}/\text{min}/\text{mg}$) using the molar extinction coefficient of NADH ($6220 \text{ M}^{-1}\text{cm}^{-1}$).

Workflow for LDH-Coupled PK Assay



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Workflow for the LDH-coupled pyruvate kinase assay.

Protocol for Measuring Intracellular ATP Levels (Luciferase-Based Assay)

This protocol is based on the principle of the firefly luciferase assay.[2][4]

Principle: Firefly luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.

Materials:

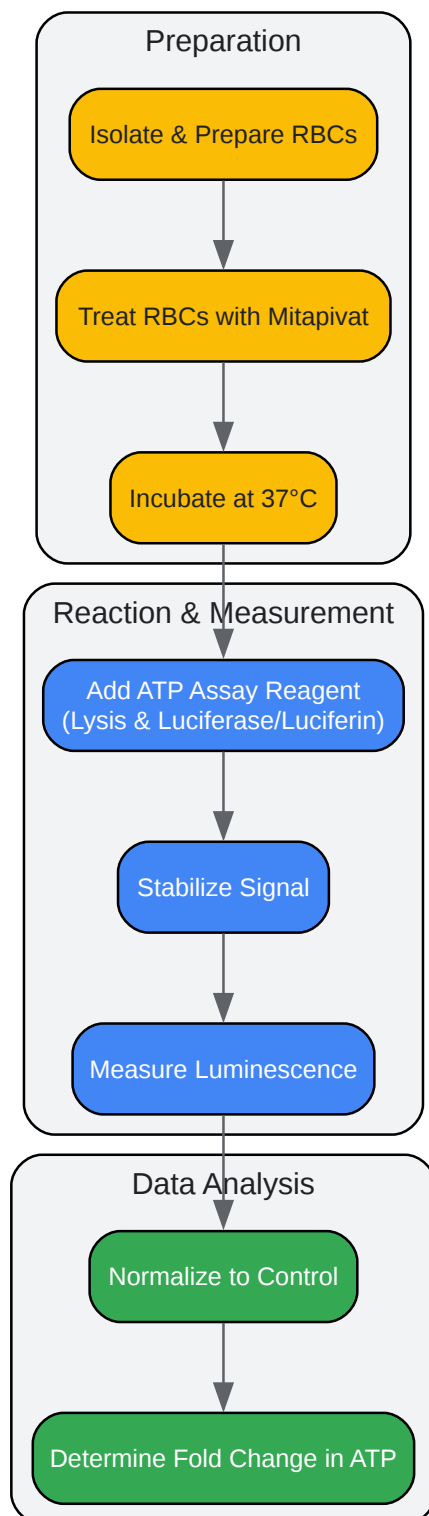
- Luminometer
- Opaque-walled 96-well plates
- Isolated red blood cells
- Mitapivat stock solution (in DMSO)
- Commercial ATP luminescence assay kit (containing luciferase, luciferin, and lysis buffer)
- Phosphate-Buffered Saline (PBS) with glucose

Procedure:

- Cell Preparation: Isolate red blood cells from whole blood by centrifugation and wash with PBS. Resuspend the RBCs in PBS with glucose to a desired concentration.
- Treatment: Aliquot the RBC suspension into the wells of an opaque-walled 96-well plate. Add various concentrations of Mitapivat or vehicle (DMSO) to the wells.
- Incubation: Incubate the plate at 37°C for the desired duration (e.g., 6 or 24 hours).
- Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
- Cell Lysis and Luminescence Reaction: Add the ATP assay reagent to each well. This reagent typically contains a cell lysis agent to release intracellular ATP and the luciferase/luciferin substrates.
- Signal Stabilization: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
- Measure Luminescence: Read the luminescence of each well using a luminometer.

- Data Analysis: Subtract the background luminescence (from wells with no cells) and normalize the luminescence of Mitapivat-treated samples to the vehicle control to determine the fold change in ATP levels.

Workflow for Luciferase-Based ATP Assay

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Workflow for the luciferase-based ATP assay.

Conclusion

Mitapivat sulfate offers a targeted therapeutic approach for PKD and potentially other hemolytic anemias by directly addressing the fundamental metabolic defect in affected red blood cells. Its allosteric activation of PKR revitalizes the glycolytic pathway, leading to a significant increase in ATP production and a decrease in 2,3-DPG levels. The quantitative data from clinical trials and in vitro studies robustly support its efficacy in improving hematological parameters and reducing hemolysis. The detailed experimental protocols provided herein serve as a guide for researchers and drug development professionals to further investigate the nuanced effects of Mitapivat and other pyruvate kinase activators, paving the way for continued innovation in the treatment of rare metabolic disorders.

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